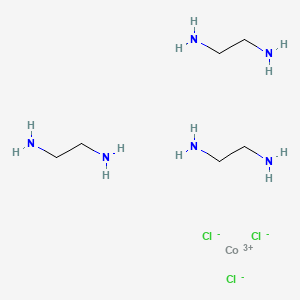
(OC-6-11-A)Tris(1,2-ethanediamine-N,N')cobalt(3+) trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is a coordination compound featuring cobalt in its +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride typically involves the reaction of cobalt(III) chloride with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous solution, where cobalt(III) chloride is dissolved and then mixed with an excess of 1,2-ethanediamine. The mixture is heated to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification process may involve additional steps such as filtration and drying to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and chiral properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mechanism of Action
The mechanism of action of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride involves its interaction with molecular targets through coordination bonds. The compound can interact with nucleophiles and electrophiles, facilitating various chemical reactions. Its chiral properties also play a role in its interactions with other chiral molecules, making it useful in asymmetric synthesis and catalysis.
Comparison with Similar Compounds
Similar Compounds
- (OC-6-11)-Tris(1,2-ethanediamine-N,N’)rhodium(3+) chloride
- Cobalt(3+), tris(1,2-ethanediamine-N,N’)-, trichloride
Uniqueness
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is unique due to its specific chiral properties and the stability of the cobalt(III) center
Properties
CAS No. |
23778-88-3 |
|---|---|
Molecular Formula |
C6H24Cl3CoN6 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


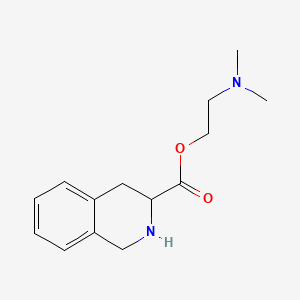
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
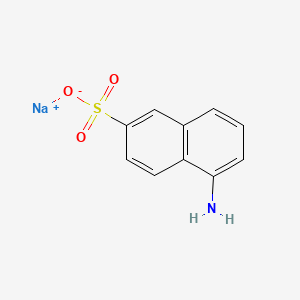
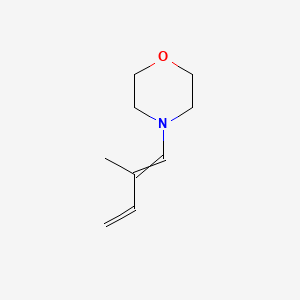


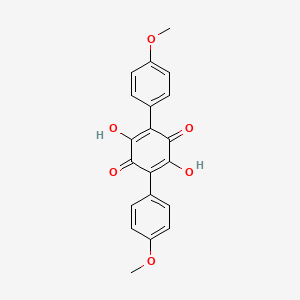

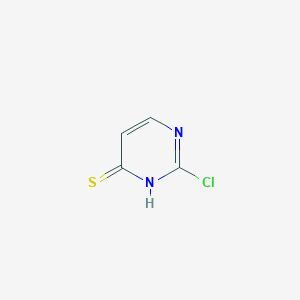

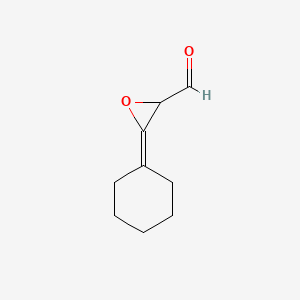
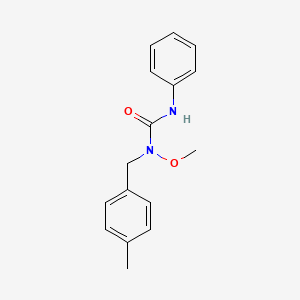
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
